molecular formula C28H34N4O3S B14157928 N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide CAS No. 1038753-19-3

N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide

Cat. No.: B14157928
CAS No.: 1038753-19-3
M. Wt: 506.7 g/mol
InChI Key: BCZILAYJZBFLKI-UHFFFAOYSA-N
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Description

N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Coupling with Valinamide: The final step involves coupling the intermediate with valinamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: Shares the pyrimidine core but lacks the valinamide and methoxyphenyl groups.

    2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group instead of a methoxyphenyl group.

Uniqueness

N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

1038753-19-3

Molecular Formula

C28H34N4O3S

Molecular Weight

506.7 g/mol

IUPAC Name

2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]-[(2-methylphenyl)methyl]amino]-N-(4-methoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C28H34N4O3S/c1-18(2)26(27(34)31-23-11-13-24(35-6)14-12-23)32(16-22-10-8-7-9-19(22)3)25(33)17-36-28-29-20(4)15-21(5)30-28/h7-15,18,26H,16-17H2,1-6H3,(H,31,34)

InChI Key

BCZILAYJZBFLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C(C(C)C)C(=O)NC2=CC=C(C=C2)OC)C(=O)CSC3=NC(=CC(=N3)C)C

Origin of Product

United States

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